molecular formula C15H14ClNO3S B3017406 2-[(2-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide CAS No. 339097-36-8

2-[(2-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B3017406
CAS No.: 339097-36-8
M. Wt: 323.79
InChI Key: NEOAMWWFRUIBEX-UHFFFAOYSA-N
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Description

2-[(2-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide is an organic compound with the molecular formula C15H14ClNO2S. This compound is known for its unique chemical structure, which includes a sulfinyl group attached to a chlorophenyl ring and an acetamide group linked to a methoxyphenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide typically involves the reaction of 2-chlorobenzenesulfinyl chloride with 4-methoxyaniline in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2-[(2-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-[(2-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[(2-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The sulfinyl group is known to participate in redox reactions, which can modulate the activity of enzymes and other proteins. Additionally, the compound’s structure allows it to interact with cellular membranes and receptors, influencing various biological processes .

Comparison with Similar Compounds

Uniqueness: 2-[(2-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide is unique due to its specific combination of a chlorophenyl sulfinyl group and a methoxyphenyl acetamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-(2-chlorophenyl)sulfinyl-N-(4-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3S/c1-20-12-8-6-11(7-9-12)17-15(18)10-21(19)14-5-3-2-4-13(14)16/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEOAMWWFRUIBEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CS(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50085784
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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